molecular formula C16H25NO B181120 N,N-dibutyl-4-methylbenzamide CAS No. 6315-11-3

N,N-dibutyl-4-methylbenzamide

Cat. No.: B181120
CAS No.: 6315-11-3
M. Wt: 247.38 g/mol
InChI Key: FSLKSAINLFCHGA-UHFFFAOYSA-N
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Description

N,N-Dibutyl-4-methylbenzamide (CAS: Not explicitly provided) is a benzamide derivative featuring two butyl groups attached to the nitrogen atom and a methyl group at the para position of the benzene ring. It is synthesized via reactions involving FeCl₂, NaI, and PIDA in dry ethyl acetate under argon at 80°C, yielding a light yellow liquid with a 50% reaction efficiency . Characterization by ¹H NMR reveals peaks at δ 2.37 (s, 3H, methyl group) and δ 0.84–1.01 (m, 6H, butyl chains), confirming its structure . The compound’s lipophilicity and steric bulk, imparted by the dibutyl groups, make it suitable for applications requiring nonpolar solvents or specific reactivity in metal-catalyzed transformations.

Properties

CAS No.

6315-11-3

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N,N-dibutyl-4-methylbenzamide

InChI

InChI=1S/C16H25NO/c1-4-6-12-17(13-7-5-2)16(18)15-10-8-14(3)9-11-15/h8-11H,4-7,12-13H2,1-3H3

InChI Key

FSLKSAINLFCHGA-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide, N,N-dibutyl-4-methyl- can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.

Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves the use of high temperatures and specific catalysts to ensure high yield and purity. The use of ultrasonic irradiation and solid acid catalysts, as mentioned above, can be scaled up for industrial production, providing a sustainable and efficient pathway.

Chemical Reactions Analysis

Types of Reactions: N,N-dibutyl-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of N,N-dibutyl-4-methylbenzylamine.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N,N-dibutyl-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzamide, N,N-dibutyl-4-methyl- involves its interaction with specific molecular targets. The compound’s amide group can form hydrogen bonds with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Group Variations

The following table summarizes key structural and synthetic differences between N,N-dibutyl-4-methylbenzamide and analogous compounds:

Compound Name Substituents on Benzamide Alkyl Groups on N Molecular Weight Key Applications/Significance Synthesis Conditions
This compound 4-methyl Dibutyl ~277.4 g/mol* Desaturation reactions (e.g., enamides) Dry ethyl acetate, 80°C
N,N-Dimethyl-4-nitrobenzamide 4-nitro Dimethyl ~194.2 g/mol Not specified Not provided
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, 2-hydroxy-1,1-dimethylethyl None (mono-substituted N) ~221.3 g/mol Metal-catalyzed C–H bond functionalization Reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo, 2-nitrophenyl None (mono-substituted N) ~349.2 g/mol Structural crystallography studies Reactions with 2-nitroaniline
N-{[(4-Nitrophenyl)amino]methyl}benzamide 4-nitroanilinomethyl None ~285.3 g/mol Aqueous-phase synthesis model Aqueous media

*Calculated based on formula C₁₆H₂₅NO.

Key Comparative Findings

Alkyl Group Effects
  • N,N-Dibutyl vs. N,N-Dimethyl: The dibutyl groups in this compound enhance lipophilicity and steric hindrance compared to dimethyl analogs like N,N-dimethyl-4-nitrobenzamide . This impacts solubility and reactivity; for instance, the dibutyl derivative requires nonpolar solvents (e.g., ethyl acetate) for synthesis, whereas dimethyl analogs may tolerate more polar environments.
Aromatic Substituent Effects
  • 4-Methyl vs. 4-Nitro/Bromo : The electron-donating methyl group in this compound stabilizes the benzene ring through hyperconjugation, contrasting with the electron-withdrawing nitro (e.g., N,N-dimethyl-4-nitrobenzamide ) or bromo (e.g., 4-bromo-N-(2-nitrophenyl)benzamide ) groups. This difference influences reactivity in electrophilic substitutions or catalytic reactions.

Research Implications and Gaps

  • Physicochemical Data: Limited data on melting points, solubility, or stability of this compound are available in the provided evidence. Comparative studies with dimethyl or diethyl analogs could clarify structure-property relationships.
  • Biological Activity: None of the evidence addresses biological activity. Future work could explore antimicrobial or pharmacological potentials.
  • Catalytic Scope : The role of dibutyl groups in enabling or hindering specific catalytic pathways (e.g., cross-coupling) remains underexplored compared to N,O-bidentate systems .

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